molecular formula C14H20N4O4 B3027003 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid CAS No. 1209646-17-2

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B3027003
CAS No.: 1209646-17-2
M. Wt: 308.33
InChI Key: ANDWAJHNYJXSJC-UHFFFAOYSA-N
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Description

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C14H20N4O4 It is characterized by the presence of a pyrazine ring substituted with a piperazine moiety that is protected by a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Protection of the piperazine nitrogen: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperazine ring, typically using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
  • 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid

Uniqueness

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid is unique due to its specific structural features, including the pyrazine ring and the protected piperazine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid (CAS No. 1209646-17-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The molecular formula for this compound is C15H22N4O4C_{15}H_{22}N_{4}O_{4}, with a molecular weight of 322.36 g/mol. The compound features a piperazine ring and a pyrazine moiety, which are commonly associated with various pharmacological properties.

Synthesis

The synthesis of this compound typically involves reactions that introduce the tert-butoxycarbonyl (Boc) group onto the piperazine nitrogen, followed by carboxylation at the pyrazine position. A common synthetic route includes the use of sodium hydroxide in ethanol or tetrahydrofuran under controlled conditions, leading to moderate yields of the desired product .

Antitumor Activity

Research indicates that derivatives of pyrazine compounds, including those with piperazine moieties, exhibit significant antitumor activity. These compounds may inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. For instance, aminopyrazine derivatives have shown potent anti-tumor effects by targeting the PI3K pathway .

Antiviral Properties

Some studies have suggested that pyrazine derivatives possess antiviral properties, particularly against hepatitis B virus (HBV). Compounds similar to this compound have been evaluated for their efficacy in inhibiting HBV replication, showing promise as potential therapeutic agents .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. For example, it was tested against HepG2 liver cancer cells and demonstrated an acceptable selectivity index, indicating that it could potentially be developed further as an anticancer agent .

Stock Solution Preparation Table

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM3.2433 mL16.2164 mL32.4328 mL
5 mM0.6487 mL3.2433 mL6.4866 mL
10 mM0.3243 mL1.6216 mL3.2433 mL

This table provides guidance on preparing stock solutions for experimental use, essential for standardizing concentrations in biological assays .

Case Studies

  • Antitumor Efficacy : A study explored the effects of pyrazine derivatives on various cancer cell lines, revealing that modifications to the piperazine ring significantly influenced both potency and selectivity against tumor cells.
  • Antiviral Screening : Another investigation assessed the antiviral activity of similar compounds against HBV, highlighting their potential as therapeutic agents in managing viral infections resistant to standard treatments.

Properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-6-4-17(5-7-18)11-9-15-10(8-16-11)12(19)20/h8-9H,4-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDWAJHNYJXSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672000
Record name 5-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209646-17-2
Record name 5-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.